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Compound of Interest

Compound Name: GC-205

Cat. No.: B1192730 Get Quote

An In-depth Analysis of a Selective Hematopoietic Prostaglandin D Synthase (HPGDS)

Inhibitor

Introduction: Compound TAS-205, also known as pizuglanstat, is an investigational selective

inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This enzyme is a key player in

the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2), a

mediator implicated in the pathology of various inflammatory conditions, most notably

Duchenne muscular dystrophy (DMD). This technical guide provides a comprehensive

overview of TAS-205, consolidating available data on its mechanism of action, signaling

pathways, and findings from preclinical and clinical studies. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Core Mechanism and Signaling Pathway
TAS-205 exerts its therapeutic effect by selectively inhibiting the HPGDS enzyme.[1][2] HPGDS

is responsible for the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] PGD2 is a pro-

inflammatory mediator that has been found in elevated levels in patients with Duchenne

muscular dystrophy and is thought to contribute to the progression of the disease.[1][4] By

blocking HPGDS, TAS-205 reduces the production of PGD2, thereby mitigating downstream

inflammatory processes and muscle damage.[1][5] Preclinical studies in mouse models of DMD

have demonstrated that TAS-205 can reduce muscle necrosis and improve locomotor activity.

[1][6]
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The signaling pathway influenced by TAS-205 is a critical component of the arachidonic acid

cascade. The inhibition of HPGDS by TAS-205 selectively reduces PGD2 levels without

significantly affecting the synthesis of other prostaglandins, such as prostaglandin E2 (PGE2),

which can have protective roles in muscle regeneration.[4]
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Figure 1: TAS-205 Mechanism of Action
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

TAS-205.

Table 1: Preclinical Efficacy in DMD Mouse Models
Parameter Observation Source

Muscle Necrosis Reduced [6]

Locomotor Activity Recovered [6]

Urinary PGD2 Metabolites Suppressed [6]

Table 2: Phase I Clinical Trial (NCT02246478) -
Pharmacokinetics & Pharmacodynamics

Parameter Result Source

Dose Range 1.67–13.33 mg/kg/dose [6][7]

Pharmacokinetics
Linear in the dose range

studied
[6][7]

Time to Steady State Day 4 of repeated dosing [6][7]

Urinary PGD2 Metabolites Dose-dependent decrease [6][7]

Urinary PGE2 Metabolites No significant effect [6][7]

Table 3: Early Phase II Clinical Trial (NCT02752048) -
Efficacy (24 Weeks)
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Endpoint
Placebo Group
(n=10)

TAS-205 Low-
Dose (n=11)

TAS-205 High-
Dose (n=11)

Source

Mean Change in

6MWD
-17.0 m -3.5 m -7.5 m [8]

Difference from

Placebo (6MWD)
- 13.5 m 9.5 m [8]

Thigh Muscle

Volume Decline
-

Lessened (not

significant)

Lessened (not

significant)
[5]

Lower Leg

Muscle Volume

Decline

- Benefit

Benefit

(statistically

significant in

lower right leg)

[5]

Table 4: Phase III Clinical Trial (REACH-DMD;
NCT04587908) - Primary Endpoint (52 Weeks)

Primary Endpoint Result Source

Mean change from baseline in

the time to rise from the floor

No significant difference

between TAS-205 and placebo
[2]

Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.

Phase I Clinical Trial (NCT02246478) Protocol
Study Design: A double-blind, randomized, placebo-controlled study.[7][9]

Population: 21 male patients with genetically confirmed Duchenne muscular dystrophy, aged

5-15 years.[1][9]

Intervention: Oral administration of TAS-205 or placebo. The study included both single-dose

and 7-day repeated-dose periods.[7][9] Doses ranged from 1.67 to 13.33 mg/kg.[9]
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Pharmacokinetic (PK) Analysis: Plasma concentrations of TAS-205 were measured at

various time points to determine linearity and time to steady state.[6][7]

Pharmacodynamic (PD) Analysis: Urinary levels of PGD2 and PGE2 metabolites were

measured to assess the pharmacological activity of TAS-205.[6][7]

Safety Assessment: Monitoring of adverse events, vital signs, and other safety parameters.

[6]

Early Phase II Clinical Trial (NCT02752048) Protocol
Study Design: A randomized, double-blind, placebo-controlled study.[8]

Population: 35 male DMD patients aged 5 years and older.[5][10]

Randomization: Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67–13.33

mg/kg/dose), high-dose TAS-205 (13.33–26.67 mg/kg/dose), or placebo.[8][11]

Primary Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at Week

24.[8][11]

Secondary Endpoints: Included other motor function tests (e.g., time to rise from the floor)

and assessment of muscle volume via computerized tomography (CT) scans.[5]

Safety Assessment: Incidence of adverse events was monitored throughout the study.[8]

Phase III Clinical Trial (REACH-DMD; NCT04587908)
Protocol

Study Design: A randomized, placebo-controlled, double-blind, multi-center study with an

open-label extension.[2][12]

Population: 82 male DMD patients aged 5 years and older, divided into ambulatory and non-

ambulatory cohorts.[2][12]

Intervention: Oral administration of TAS-205 or placebo twice daily for 52 weeks.[2][13]
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Primary Endpoint (Ambulatory Cohort): Mean change from baseline to 52 weeks in the time

to rise from the floor.[2][12]

Primary Purpose (Non-ambulatory Cohort): To assess the safety of TAS-205 by collecting the

incidence of adverse events for 52 weeks.[12]
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Figure 2: TAS-205 Clinical Trial Workflow

Conclusion
TAS-205 is a selective HPGDS inhibitor that has been investigated as a potential treatment for

Duchenne muscular dystrophy. While preclinical and early-phase clinical trials showed
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promising results in terms of safety and biomarker modulation, the Phase III REACH-DMD

study did not meet its primary endpoint.[2] Despite this outcome, the data gathered from the

comprehensive clinical development program of TAS-205 provide valuable insights into the role

of the PGD2 pathway in DMD and can inform future research and drug development efforts

targeting inflammatory pathways in muscular dystrophies. Detailed results from the Phase III

study are anticipated to be presented at future academic conferences.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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